molecular formula C7H6ClNO2 B3043213 1-chloro-2-(nitromethyl)benzene CAS No. 79101-70-5

1-chloro-2-(nitromethyl)benzene

Cat. No.: B3043213
CAS No.: 79101-70-5
M. Wt: 171.58 g/mol
InChI Key: VDEXMYMRDWWWAE-UHFFFAOYSA-N
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Description

1-chloro-2-(nitromethyl)benzene is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzene, where a chlorine atom and a nitromethyl group are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-2-(nitromethyl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction typically requires a nitrating agent such as nitric acid (HNO3) and a catalyst like sulfuric acid (H2SO4) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-(nitromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-chloro-2-(nitromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-(nitromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitromethyl group can undergo further chemical transformations, leading to the formation of various products. The chlorine atom can be substituted by nucleophiles, resulting in different substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-nitrobenzene
  • 2-chloro-1-nitrobenzene
  • 1-chloro-4-nitrobenzene

Uniqueness

1-chloro-2-(nitromethyl)benzene is unique due to the presence of both a chlorine atom and a nitromethyl group on the benzene ring. This combination allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-chloro-2-(nitromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-7-4-2-1-3-6(7)5-9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEXMYMRDWWWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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